molecular formula C16H28ClNO B5026142 1-(1-adamantyl)-2-(propylamino)-1-propanone hydrochloride

1-(1-adamantyl)-2-(propylamino)-1-propanone hydrochloride

Cat. No.: B5026142
M. Wt: 285.9 g/mol
InChI Key: ZSUITYCGBJIVEF-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-2-(propylamino)-1-propanone hydrochloride is a synthetic compound characterized by the presence of an adamantyl group, a propylamino group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-adamantyl)-2-(propylamino)-1-propanone hydrochloride typically involves the reaction of 1-adamantylamine with propylamine and a suitable ketone under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)-2-(propylamino)-1-propanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The adamantyl or propylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of adamantyl ketones or oxides.

    Reduction: Formation of adamantyl alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

1-(1-Adamantyl)-2-(propylamino)-1-propanone hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of viral infections.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-2-(propylamino)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds. The propylamino group may interact with biological receptors or enzymes, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

    1-(1-Adamantyl)ethylamine hydrochloride: Shares the adamantyl group but differs in the amine and alkyl chain structure.

    N-(1-Adamantyl)-N-ethylamine hydrochloride: Similar adamantyl structure with variations in the amine group.

Uniqueness: 1-(1-Adamantyl)-2-(propylamino)-1-propanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1-adamantyl)-2-(propylamino)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO.ClH/c1-3-4-17-11(2)15(18)16-8-12-5-13(9-16)7-14(6-12)10-16;/h11-14,17H,3-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUITYCGBJIVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)C12CC3CC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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